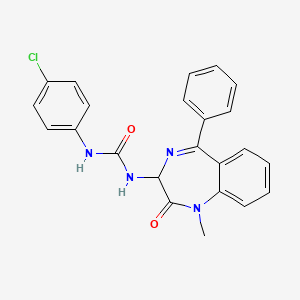
1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C23H19ClN4O2 and its molecular weight is 418.88. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymorphs and Solubility Improvement
- Crystal Forms and Solubility: Polymorphs of a similar compound were studied for improvements in dissolution and absorption. Alpha and beta forms, as well as an amorphous form, were investigated for solubility in water and bioavailability enhancement through solid dispersion and wet grinding methods (Yano et al., 1996).
Pharmacological Properties
- Gastrin/CCK-B Receptor Antagonist: A compound closely related to 1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea demonstrated potent and selective antagonism at the gastrin/cholecystokinin-B (CCK-B) receptor, both in vitro and in vivo (Takinami et al., 1997).
Radioiodinated Antagonists
- Radioiodinated Benzodiazepines: Novel radioiodinated 1,4-benzodiazepines were synthesized as selective antagonists at cholecystokinin receptors. These compounds are valuable in identifying receptor binding sites and potential in vivo tumor targeting (Akgün et al., 2009).
Antimicrobial and Antioxidant Activities
- Novel Imidazole Ureas: New derivatives containing the 1,4-benzodiazepine structure were evaluated for antimicrobial properties (Rani et al., 2014).
- Antioxidant Derivatives: Derivatives with the 1,4-benzodiazepine core were synthesized and assessed for antioxidant activity (George et al., 2010).
Metal Complex Formation
- Metal Complexes with Palladium(II): 1,4-Benzodiazepines, including compounds similar to 1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea, were found to form complexes with palladium(II), showing potential in coordination chemistry and material science (Cusumano et al., 1991).
Colloidal Particle Formation
- Stability and Absorption of Colloidal Particles: Investigations into the stability and absorption of colloidal particles formed from a solid dispersion system of a related compound showed promising pharmaceutical applications (Yano et al., 1996).
Receptor Antagonism
- Irreversible CCK-B Receptor Antagonism: YM022, a compound closely related, acted as an irreversible antagonist at the CCK-B receptor, highlighting its potential in receptor modulation studies (Dunlop et al., 1997).
Allosteric Antagonist Effects
- Effects on CB1 Receptor Modulation: A compound with a similar structure was explored for its effects on CB1 receptor modulation, providing insights into allosteric antagonist actions in the central nervous system (Wang et al., 2011).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2/c1-28-19-10-6-5-9-18(19)20(15-7-3-2-4-8-15)26-21(22(28)29)27-23(30)25-17-13-11-16(24)12-14-17/h2-14,21H,1H3,(H2,25,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXJTSZBOBZLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

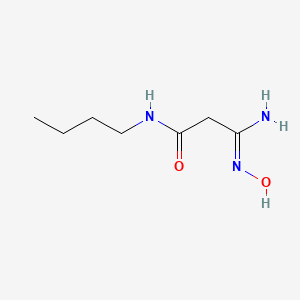
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-2-carboxamide](/img/structure/B2365373.png)
![1-(2-ethoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2365374.png)
![5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole](/img/structure/B2365375.png)
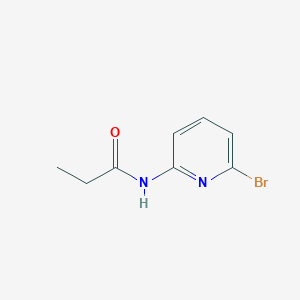
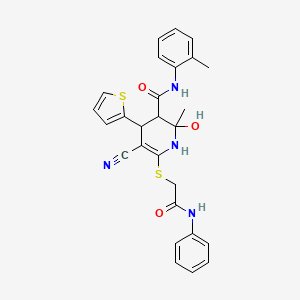
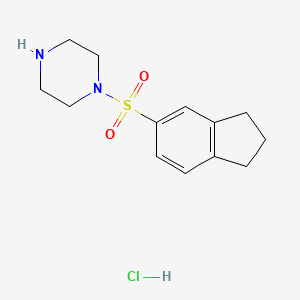
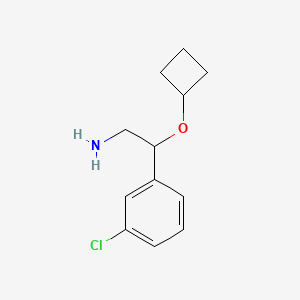
![2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/no-structure.png)
(prop-2-yn-1-yl)amine](/img/structure/B2365384.png)
![2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine](/img/structure/B2365386.png)
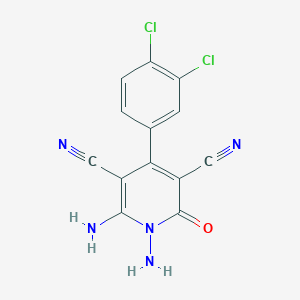
![4-Methyl-2-[(2-methylphenyl)formamido]pentanoic acid](/img/structure/B2365388.png)
![8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B2365390.png)